![molecular formula C22H23NO6 B6528189 3-(2-methoxyphenoxy)-9-(3-methoxypropyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 946293-62-5](/img/structure/B6528189.png)
3-(2-methoxyphenoxy)-9-(3-methoxypropyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
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Overview
Description
The compound is a derivative of oxazine , which is a class of heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . The methoxyphenoxy and methoxypropyl groups suggest that it may have unique properties compared to other oxazines.
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. Oxazines, for example, are involved in a variety of chemical reactions .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
The synthesis of 1,3-oxazin-4-ones, including bicyclic derivatives, has been achieved through an Ir-catalyzed one-pot reaction. Specifically, secondary amides react with adipoyl chloride and pimeloyl chloride to form these compounds. The method offers good yields, broad substrate scope, mild reaction conditions, and scalability. Researchers explore these derivatives for their potential as building blocks in drug discovery and organic synthesis .
Mechanism of Action
properties
IUPAC Name |
3-(2-methoxyphenoxy)-9-(3-methoxypropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-25-11-5-10-23-12-16-17(28-14-23)9-8-15-21(24)20(13-27-22(15)16)29-19-7-4-3-6-18(19)26-2/h3-4,6-9,13H,5,10-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVERGNZNGMBFGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4OC)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenoxy)-9-(3-methoxypropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one |
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